3-Methylhydrochlorothiazide
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Overview
Description
3-Methylhydrochlorothiazide is a derivative of hydrochlorothiazide, a well-known thiazide diuretic. Thiazide diuretics are commonly used to treat hypertension and edema by inhibiting the reabsorption of sodium and chloride ions in the kidneys. The addition of a methyl group to the hydrochlorothiazide molecule may alter its pharmacokinetic and pharmacodynamic properties, potentially offering unique therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhydrochlorothiazide typically involves the introduction of a methyl group to the hydrochlorothiazide molecule. This can be achieved through various organic synthesis techniques, such as methylation reactions using methylating agents like methyl iodide or dimethyl sulfate. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Methylhydrochlorothiazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methylhydrochlorothiazide has various scientific research applications, including:
Chemistry: Used as a model compound to study the effects of methylation on thiazide diuretics.
Biology: Investigated for its potential effects on cellular ion transport and regulation.
Medicine: Explored for its potential therapeutic benefits in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new diuretic formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Methylhydrochlorothiazide is similar to that of hydrochlorothiazide. It inhibits the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water. This results in a reduction in blood volume and blood pressure. The molecular targets include sodium-chloride symporters in the renal tubules.
Comparison with Similar Compounds
Similar Compounds
Hydrochlorothiazide: The parent compound, widely used as a diuretic.
Chlorothiazide: Another thiazide diuretic with a similar mechanism of action.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action.
Indapamide: A thiazide-like diuretic with additional vasodilatory effects.
Uniqueness
3-Methylhydrochlorothiazide is unique due to the presence of the methyl group, which may enhance its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This modification could potentially lead to improved therapeutic efficacy and reduced side effects compared to its parent compound, hydrochlorothiazide.
Properties
CAS No. |
890-67-5 |
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Molecular Formula |
C8H10ClN3O4S2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
6-chloro-3-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C8H10ClN3O4S2/c1-4-11-6-2-5(9)7(17(10,13)14)3-8(6)18(15,16)12-4/h2-4,11-12H,1H3,(H2,10,13,14) |
InChI Key |
OLGOYXCALUVMCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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